3-[3-(1-Aminocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoic acid hydrochloride
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Overview
Description
3-[3-(1-Aminocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoic acid hydrochloride is a synthetic compound known for its unique structure and potential applications in various fields, including chemistry, biology, and medicine. This compound features a cycloheptyl ring, an oxadiazole ring, and a propanoic acid moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1-Aminocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoic acid hydrochloride typically involves multiple steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,2,4-oxadiazole ring.
Introduction of the Cycloheptyl Group: The cycloheptyl group is introduced through a series of reactions, including amination and cyclization.
Attachment of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
3-[3-(1-Aminocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[3-(1-Aminocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(1-Aminocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- **3-(1-Aminocyclohexyl)-1,2,4-oxadiazol-5-yl]propanoic acid hydrochloride
- **3-(1-Aminocyclopentyl)-1,2,4-oxadiazol-5-yl]propanoic acid hydrochloride
Uniqueness
3-[3-(1-Aminocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoic acid hydrochloride is unique due to its cycloheptyl ring, which imparts distinct chemical and biological properties compared to its cyclohexyl and cyclopentyl analogs
Properties
IUPAC Name |
3-[3-(1-aminocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3.ClH/c13-12(7-3-1-2-4-8-12)11-14-9(18-15-11)5-6-10(16)17;/h1-8,13H2,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNCLXJRFVPSJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C2=NOC(=N2)CCC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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